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molecular formula C6H5NO3 B127336 2-Hydroxynicotinic acid CAS No. 609-71-2

2-Hydroxynicotinic acid

Cat. No. B127336
M. Wt: 139.11 g/mol
InChI Key: UEYQJQVBUVAELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04278681

Procedure details

A suspension of 4.29 g (30 mM) of 2-oxo-1-pyrrolidineacetic acid, 2.20 ml (30 mM) of thionyl chloride, 2.32 ml (30 mM) of dimethylformamide, and 75 ml of dichloromethane was stirred with ice bath cooling for 11/4 hrs. A mixture of 4.60 g (20 mM) of 6-(4-aminophenyl)-1,2-dihydro-2-oxonicotinic acid, 140 ml of dichloromethane, 8.4 ml (60 mM) of triethylamine, and 7.6 ml (60 mM) of chlorotrimethylsilane was stirred at room temperature for 1 hr. The silylated pyridone solution was cooled with an ice bath and the cold solution of the acid chloride was added. The reaction mixture was stirred for 4 hrs with cooling and at room temperature for 18 hrs. The reaction mixture was evaporated to a wet solid. Ethanol was added, and the mixture was evaporated. The residue was treated with water and the solid filtered. The solid was washed with water, ethanol, and ether and dried to give 6.49 g of 6-[4-[2-oxo-1-pyrrolidinyl)acetylamino]-phenyl]-1,2-dihydro-2-oxonicotinic acid; mp <320°.
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.32 mL
Type
solvent
Reaction Step One
Name
6-(4-aminophenyl)-1,2-dihydro-2-oxonicotinic acid
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
8.4 mL
Type
solvent
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
[Compound]
Name
silylated pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=C1CCCN1CC(O)=O.S(Cl)(Cl)=O.NC1C=CC([C:22]2[NH:23][C:24](=[O:31])[C:25](=[CH:29][CH:30]=2)[C:26]([OH:28])=[O:27])=CC=1.Cl[Si](C)(C)C>C(N(CC)CC)C.ClCCl.CN(C)C=O>[O:31]=[C:24]1[NH:23][CH:22]=[CH:30][CH:29]=[C:25]1[C:26]([OH:28])=[O:27]

Inputs

Step One
Name
Quantity
4.29 g
Type
reactant
Smiles
O=C1N(CCC1)CC(=O)O
Name
Quantity
2.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2.32 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
6-(4-aminophenyl)-1,2-dihydro-2-oxonicotinic acid
Quantity
4.6 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C=1NC(C(C(=O)O)=CC1)=O
Name
Quantity
7.6 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
8.4 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
140 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
silylated pyridone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred with ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling for 11/4 hrs
Duration
4 h
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to a wet solid
ADDITION
Type
ADDITION
Details
Ethanol was added
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
ADDITION
Type
ADDITION
Details
The residue was treated with water
FILTRATION
Type
FILTRATION
Details
the solid filtered
WASH
Type
WASH
Details
The solid was washed with water, ethanol, and ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O=C1C(C(=O)O)=CC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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